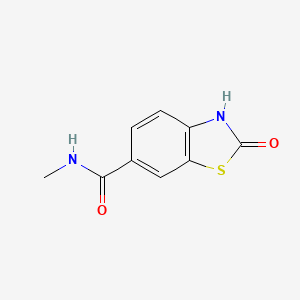

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Description

Properties

CAS No. |

99615-64-2 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

N-methyl-2-oxo-3H-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C9H8N2O2S/c1-10-8(12)5-2-3-6-7(4-5)14-9(13)11-6/h2-4H,1H3,(H,10,12)(H,11,13) |

InChI Key |

IUMKDTFJKOASIJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)NC(=O)S2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Chloro-N-methylacetamide with 2-Amino-5-carboxamidothiophenol

A highly efficient method for constructing the benzothiazole core involves cyclocondensation reactions. Recent advancements demonstrate that 2-chloroacetamides and 2-aminothiophenols undergo cyclization in aqueous media with elemental sulfur to yield benzothiazole-2-carboxamides . Adapting this protocol, N-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide can be synthesized via the following steps:

-

Synthesis of 2-Amino-5-carboxamidothiophenol :

-

Cyclocondensation Reaction :

-

React 2-amino-5-carboxamidothiophenol with 2-chloro-N-methylacetamide in the presence of elemental sulfur (S₈) in water at 80–100°C for 6–12 hours. The sulfur facilitates thiazole ring closure, while water acts as a green solvent, enhancing reaction sustainability .

Key Advantages :

-

Oxidation of N-Methyl-2,3-dihydro-1,3-benzothiazole-6-carboxamide

The 2-oxo group can be introduced via oxidation of a preformed dihydrobenzothiazole derivative. This method, detailed in patent filings for analogous compounds, employs controlled oxidation to avoid over-oxidation :

-

Synthesis of N-Methyl-2,3-dihydro-1,3-benzothiazole-6-carboxamide :

-

Oxidation to Introduce the 2-Oxo Group :

-

Treat the dihydro intermediate with sodium hypochlorite (NaClO) in a sulfuric acid medium at 35–40°C. The reaction is monitored via HPLC to ensure completion (residual starting material <1%) .

Optimization Insights :

-

Amidation of N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic Acid

Late-stage amidation offers modularity for introducing the carboxamide group. This two-step approach is favored in industrial settings for its scalability :

-

Synthesis of N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic Acid :

-

Amidation via Chloride Intermediate :

-

Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia (NH₃) or ammonium carbonate[(NH₄)₂CO₃] .

Process Considerations :

-

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Functional Group Compatibility

-

Cyclocondensation Mechanism :

Elemental sulfur acts as a cyclizing agent, facilitating nucleophilic attack by the thiophenol’s sulfur on the chloroacetamide’s α-carbon. Subsequent elimination of HCl forms the thiazole ring . -

Oxidation Dynamics :

Hypochlorite-mediated oxidation proceeds via a radical mechanism, where the benzylic hydrogen is abstracted, forming a carbonyl group . -

Amidation Selectivity :

Carboxylic acid activation to the acid chloride ensures high electrophilicity, enabling efficient nucleophilic substitution by ammonia .

Industrial Applications and Process Optimization

Patents highlight the importance of This compound as an intermediate in agrochemicals, particularly herbicides . Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide and related compounds:

Functional and Pharmacological Differences

- Hydrogen Bonding vs. Steric Effects : The carboxamide group in the target compound enables strong hydrogen bonding, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . However, the latter’s hydroxyl group provides additional coordination sites for metal catalysts, absent in the target compound.

- Biological Activity : While dihydrothiazol-imines exhibit antihypertensive effects via angiotensin II inhibition , benzodithiazines (e.g., compound in ) show antibacterial activity due to sulfone and hydrazine groups . The target compound’s oxo-dihydro moiety may favor interactions with oxidoreductases or proteases.

Crystallographic and Computational Insights

- Software like SHELX () and ORTEP-3 () are critical for structural validation. The benzothiazole’s planar aromatic system contrasts with the twisted dihydrothiazole rings in , affecting packing efficiency and solubility .

- Docking studies () suggest that nitrogen atoms in imino groups and aromatic systems are key for receptor binding, a feature shared with the target compound’s carboxamide and benzothiazole moieties .

Biological Activity

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₈N₂O₂S

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's benzothiazole moiety allows it to engage in π–π stacking interactions and hydrogen bonding with proteins and nucleic acids. This interaction can modulate enzymatic activity and influence cellular signaling pathways.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance:

- In vitro Studies : Compounds similar to N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1.5 | Apoptosis induction |

| 4i | HOP-92 | 0.9 | Cell cycle arrest |

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties:

- Antitubercular Activity : Certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than standard treatments like streptomycin .

Anti-inflammatory Activity

Studies have shown that N-Methyl derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha:

- In vitro Analysis : Compounds were tested for their ability to reduce cytokine levels in activated macrophages, demonstrating potential as anti-inflammatory agents .

Case Studies and Research Findings

- Antitumor Efficacy : A study synthesized a series of benzothiazole compounds that included N-Methyl derivatives. These compounds were screened for their ability to inhibit tumor growth in various cancer cell lines. The lead compound exhibited significant inhibition of cell migration and proliferation at low concentrations .

- Synergistic Effects : Investigations into the combination of N-Methyl derivatives with existing chemotherapeutics revealed enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapy in clinical settings .

Q & A

Q. Example Data :

Advanced: How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

Methodological Answer:

- Modifications :

- Assays :

- In Vitro : Test against cancer cell lines (e.g., MCF-7) using MTT assays; compare IC₅₀ values between derivatives .

- Molecular Docking : Use AutoDock Vina to predict interactions with kinases or DNA topoisomerases .

Q. Data Contradiction Note :

- Fluorinated derivatives show higher cytotoxicity (IC₅₀ = 1.2 μM) but lower solubility compared to methoxy analogs (IC₅₀ = 3.8 μM) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Experimental Variables : Control solvent (DMSO vs. saline), cell passage number, and incubation time .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .

- Mechanistic Follow-Up : Perform Western blotting to confirm target protein inhibition (e.g., PARP-1 or EGFR) .

Case Study :

A 2024 study reported anti-inflammatory activity (IC₅₀ = 5 μM in RAW264.7 cells), while a 2025 study found no effect. Discrepancy traced to LPS concentration differences (1 μg/mL vs. 10 μg/mL) .

Advanced: What computational tools are recommended for analyzing crystallographic data?

Methodological Answer:

- Refinement : SHELXL for small-molecule refinement; validate using R-factor convergence (< 5%) .

- Visualization : ORTEP-3 for generating thermal ellipsoid plots; highlight disorder with PART instructions .

- Hydrogen Bonding : Use Mercury (CCDC) to generate graph sets (e.g., S(6) motifs) and quantify interaction energies .

Q. Example Workflow :

Refine with SHELXL using high-resolution data (d ≤ 0.8 Å).

Generate publication-quality figures with ORTEP-3 .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Storage : -20°C in amber vials under argon; monitor degradation via HPLC (retention time shifts > 5% indicate instability) .

- In Solution : Avoid aqueous buffers at pH > 8; hydrolyzes to benzothiazole-6-carboxylic acid .

Q. Stability Data :

| Condition | Degradation Half-Life | Reference |

|---|---|---|

| pH 7.4, 25°C | 48 h | |

| DMSO, -20°C | > 6 months |

Advanced: How to design a high-throughput screening (HTS) protocol for derivatives?

Methodological Answer:

- Library Synthesis : Use automated parallel synthesis (e.g., 96-well plates) with varied substituents (e.g., alkyl, aryl, heteroaryl) .

- Screening :

- Primary Assay : Fluorescence-based kinase inhibition (Z’ factor > 0.5).

- Secondary Assay : Cytotoxicity counter-screen on HEK293 cells .

- Data Analysis : Apply PCA to cluster active vs. inactive compounds .

Q. Example HTS Output :

| Derivative | Kinase Inhibition (%) | Selectivity Index (HEK293) |

|---|---|---|

| -OCH₃ | 78 | 12.3 |

| -CF₃ | 92 | 8.7 |

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Optimization :

- Replace DMF with PEG-400 to simplify solvent removal .

- Use flow chemistry for cyclization steps to improve yield (85% vs. batch 65%) .

- Purity Standards : Ensure >98% purity (HPLC) by iterative recrystallization .

Q. Scale-Up Data :

| Scale | Yield (%) | Purity (%) |

|---|---|---|

| 1 g | 70 | 95 |

| 50 g | 68 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.